molecular formula C16H16O4 B14509179 1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate CAS No. 63350-92-5

1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate

Cat. No.: B14509179
CAS No.: 63350-92-5
M. Wt: 272.29 g/mol
InChI Key: NGGPZKLRABRZLN-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate is a chemical compound with the molecular formula C15H14O4. It is known for its unique structural properties and is used in various scientific research applications. The compound is characterized by its diacetate functional groups attached to a naphthalene core, making it a valuable compound in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate typically involves the di-π-methane rearrangement of 1,4-dihydro-1,4-ethanonaphthalene-5,8-diols. This process can be achieved through direct photolysis, which results in the formation of tetracyclic structures that are subsequently converted into the diacetate form . The reaction conditions often require specific wavelengths of light and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diacetate groups into hydroxyl groups.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted naphthalene compounds. These products are valuable intermediates in organic synthesis and have various applications in chemical research.

Scientific Research Applications

1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate is used in several scientific research applications, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials for research and development.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s diacetate groups can undergo hydrolysis to form active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate: A closely related compound with similar structural properties.

    1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: Another related compound with hydroxyl groups instead of acetate groups.

Uniqueness

1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate is unique due to its specific diacetate functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

63350-92-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(6-acetyloxy-3-tricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraenyl) acetate

InChI

InChI=1S/C16H16O4/c1-9(17)19-13-7-8-14(20-10(2)18)16-12-5-3-11(4-6-12)15(13)16/h3,5,7-8,11-12H,4,6H2,1-2H3

InChI Key

NGGPZKLRABRZLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C3CCC(C2=C(C=C1)OC(=O)C)C=C3

Origin of Product

United States

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